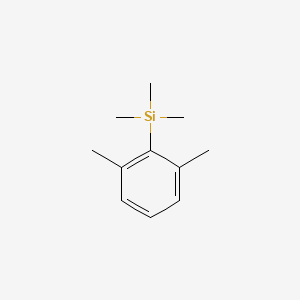

(2,6-Dimethylphenyl)trimethylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18Si |

|---|---|

Molecular Weight |

178.35 g/mol |

IUPAC Name |

(2,6-dimethylphenyl)-trimethylsilane |

InChI |

InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |

InChI Key |

ZIMAUIBXOZDLCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Studies of 2,6 Dimethylphenyl Trimethylsilane Reactivity

Fundamental C–Si Bond Activation Processes in Aryltrimethylsilanes

The carbon-silicon (C–Si) bond in aryltrimethylsilanes is relatively stable, yet it can be selectively cleaved under specific conditions, enabling a variety of chemical transformations. The activation of this bond is central to the utility of compounds like (2,6-Dimethylphenyl)trimethylsilane in organic synthesis.

Electrophilic ipso-Desilylation Mechanisms

Electrophilic ipso-desilylation is a process where an electrophile replaces the trimethylsilyl (B98337) group on the aromatic ring. This reaction is a powerful tool for regioselective functionalization of aromatic systems. The mechanism of this process is influenced by the nature of the electrophile and the electronic properties of the aryl group.

In the case of aryltrimethylsilanes, the silicon atom can be activated by a nucleophile, which increases the polarization of the C–Si bond and facilitates the attack of an electrophile. However, the steric bulk of the two methyl groups in the ortho positions of this compound can hinder the approach of both the nucleophilic activator and the electrophile.

Recent research has explored the use of various electrophiles in the desilylation of aryltrimethylsilanes. For instance, palladium-catalyzed cross-coupling reactions of aryldimethylsilanols, which can be formed in situ from aryltrimethylsilanes, have been studied. Mechanistic investigations suggest that a transmetalation step is key, which can proceed through different pathways depending on the reaction conditions. One proposed mechanism involves an 8-Si-4 arylpalladium(II) silanolate intermediate without the need for anionic activation. nih.gov Alternatively, arylsilanolates can act as activators for transmetalation via a hypervalent 10-Si-5 siliconate intermediate. nih.gov

Nucleophilic Activation of Silicon in Aryltrimethylsilanes

Nucleophilic activation is a crucial step in many reactions involving aryltrimethylsilanes. A nucleophile, often a fluoride (B91410) ion or a hydroxide, attacks the silicon atom, forming a pentacoordinate silicate (B1173343) species. This "ate" complex formation increases the electron density on the aromatic ring and weakens the C–Si bond, making it more susceptible to cleavage.

For this compound, the steric hindrance from the ortho-methyl groups can influence the rate and feasibility of nucleophilic activation. However, this steric hindrance can also be exploited to control the regioselectivity of subsequent reactions.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has revolutionized organic synthesis, and the use of organosilicon reagents in these transformations is well-established. This compound can participate in various palladium-catalyzed cross-coupling reactions, where the C–Si bond is strategically cleaved.

Palladium-Catalyzed Cross-Coupling Mechanistic Insights

Palladium catalysts are highly effective in promoting the cross-coupling of aryltrimethylsilanes with various organic electrophiles. organic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov The specific mechanism of C(sp²)–Si bond activation is a key area of investigation.

The activation of the C(sp²)–Si bond in palladium-catalyzed couplings is a critical step. rsc.org DFT studies have shown that the mechanism of C–Si cleavage is distinct from the more commonly studied C–H cleavage. rsc.org It often involves a cascade of silyl (B83357) intermediates leading to the final product. rsc.org The presence of directing groups on the aryl ring can stabilize palladacyclic intermediates, influencing the reaction pathway. rsc.orgacs.org

In the context of this compound, the steric bulk around the silicon atom can influence the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. The mechanism may proceed through a palladacycle intermediate, where the palladium coordinates to the aromatic ring. The steric hindrance of the dimethylphenyl group can favor specific coordination geometries and influence the regioselectivity of the coupling reaction.

| Catalyst System | Coupling Partner | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aryl Halide | Oxidative addition of aryl halide to Pd(0) followed by transmetalation with the activated arylsilane. | nih.gov |

| Pd(dba)₂ / SPhos | Aryl Halide | Ligand-accelerated transmetalation, with the bulky SPhos ligand facilitating the process. | uchicago.edu |

| Pd(OAc)₂ / directing group | C-H bond | Chelation-assisted C-H activation followed by coupling with the arylsilane. | acs.org |

The nature of the aryl group in aryltrimethylsilanes plays a significant role in catalyst performance. The electronic and steric properties of the aryl group can influence the rate of transmetalation and the stability of the intermediates in the catalytic cycle.

In the case of this compound, the bulky dimethylphenyl group can act as a "built-in" ligand, influencing the coordination sphere of the palladium catalyst. This can lead to unique reactivity and selectivity compared to less hindered aryltrimethylsilanes. The steric hindrance can also prevent catalyst deactivation pathways, leading to more robust catalytic systems. The design of external ligands is also crucial, with bulky phosphine (B1218219) ligands often being employed to enhance catalyst activity and stability. rsc.org The interplay between the steric demands of the substrate's aryl group and the external ligand is a key factor in optimizing these cross-coupling reactions.

| Ligand | Effect on Catalysis | Relevant Reaction | Reference |

|---|---|---|---|

| BrettPhos | Broad scope for C-N cross-coupling. | Amination of aryl halides. | rsc.org |

| RuPhos | Effective for C-N cross-coupling. | Amination of aryl halides. | rsc.org |

| SPhos | Facilitates transmetalation. | Dual catalytic C-H functionalization. | uchicago.edu |

| P(t-Bu)₃ | Can lead to dual mechanistic pathways. | Cross-coupling of aryldimethylsilanolates. | nih.gov |

Gold-Catalyzed Oxidative Coupling Mechanisms with Aryltrimethylsilanes

Gold-catalyzed oxidative coupling reactions have emerged as a powerful tool in organic synthesis. The use of aryltrimethylsilanes, including this compound, as coupling partners has shed light on the underlying mechanisms of these transformations. nih.govnih.gov

Influence of ortho-Substituents on C–Si Auration and C–H Auration

The presence of ortho-substituents on the aryltrimethylsilane plays a crucial role in directing the course of gold-catalyzed oxidative coupling reactions. Studies have shown that these substituents can significantly influence the rates and selectivities of both C–Si and C–H bond activation steps. The steric bulk of the ortho-methyl groups in this compound hinders the approach of the gold catalyst to the silicon-bearing carbon, thereby influencing the chemoselectivity of the reaction. This steric hindrance can favor heterocoupling (C–Si auration followed by C–H auration) over homocoupling pathways. acs.org

Proposed Catalytic Cycles and Intermediate Characterization

The currently accepted mechanism for the gold-catalyzed oxidative coupling of arylsilanes and arenes involves a Au(I)/Au(III) redox cycle. acs.orgacs.org The catalytic cycle is proposed to initiate with the oxidation of a Au(I) species to a more electrophilic Au(III) intermediate, often facilitated by an external oxidant like Selectfluor. nih.govacs.org This Au(III) species then engages in a sequence of electrophilic aromatic substitution (SEAr) type reactions.

First, the arylsilane undergoes a C–Si auration, where the Au(III) center attacks the carbon atom bearing the trimethylsilyl group. This is followed by a second electrophilic substitution, this time involving a C–H bond of a coupling partner arene. Subsequent reductive elimination from the resulting diaryl-Au(III) complex furnishes the biaryl product and regenerates a Au(I) species, which can then be re-oxidized to complete the catalytic cycle. acs.org

Kinetic studies, linear free-energy relationships, and kinetic isotope effects support this proposed mechanism. acs.org The use of aryltrimethylsilanes like this compound has been instrumental in these studies, providing evidence against a transmetalation pathway and supporting a mechanism involving bimolecular reductive elimination reminiscent of an electrophilic aromatic substitution. nih.gov

Mechanistic Aspects of Other Metal-Catalyzed Reactions

While gold catalysis is prominent, other transition metals can also catalyze reactions involving aryltrimethylsilanes. The mechanistic understanding of these reactions is also of significant interest. For instance, palladium-catalyzed oxidative homocoupling of aryltrimethylsilanes has been reported. acs.org The specific mechanisms of these reactions can vary depending on the metal, ligands, and reaction conditions employed.

Silicon-Directed Regioselectivity and Stereoselectivity in Reactions of this compound

The trimethylsilyl group in this compound can exert a significant directing effect on the regioselectivity and stereoselectivity of certain reactions. In electrophilic aromatic substitution reactions, the silyl group can act as an effective directing group, influencing the position of incoming electrophiles.

Radical and Photoinduced Reaction Pathways

While many reactions of this compound proceed through ionic intermediates, the potential for radical and photoinduced pathways also exists. The C–Si bond, while generally robust, can be cleaved under specific conditions to generate silyl radicals. Further research is needed to fully explore the scope and mechanisms of these alternative reaction pathways for this compound. numberanalytics.com

Table of Chemical Compounds

| Compound Name |

| This compound |

| Phenyltrimethylsilane |

| Selectfluor |

| Biaryl |

Table of Reaction Parameters

| Reaction Type | Catalyst System | Oxidant | Key Mechanistic Feature | Ref |

| Gold-Catalyzed Oxidative Coupling | Au(I)/Au(III) | Selectfluor | Au(I)/Au(III) redox cycle, electrophilic aromatic substitution | nih.govacs.orgacs.org |

| Palladium-Catalyzed Homocoupling | Pd/o-chloranil | - | Oxidative homocoupling | acs.org |

Applications of 2,6 Dimethylphenyl Trimethylsilane in Advanced Organic Synthesis Research

(2,6-Dimethylphenyl)trimethylsilane as a Strategic Reagent in C–C Bond Formation

The formation of carbon-carbon (C–C) bonds is fundamental to organic synthesis. Arylsilanes, including this compound, serve as important reagents in this context, primarily through transition metal-catalyzed cross-coupling reactions. illinois.edualevelchemistry.co.uk Although aryl(trialkyl)silanes are known for their stability and relative inertness, this characteristic can be advantageous, allowing them to be carried through multi-step syntheses before a final C-C bond-forming step. researchgate.net

In synthetic chemistry, this compound can function as a synthetic equivalent of a 2,6-dimethylphenyl anion. The direct deprotonation of 2,6-dimethylbenzene is challenging. However, the corresponding aryllithium species, (2,6-dimethylphenyl)lithium, can be generated through other means and subsequently trapped with an electrophile like trimethylsilyl (B98337) chloride to form the stable silane (B1218182). kyoto-u.ac.jp Research has demonstrated the successful reductive lithiation of N-(2,6-dimethylphenyl)pyrrole, which, despite the significant steric hindrance from the methyl groups, cleanly forms the aryllithium reagent. This intermediate was effectively trapped with Me₃SiCl in 72% yield, highlighting the viability of forming the this compound structure from its corresponding aryl anion. kyoto-u.ac.jp

Conversely, the carbon-silicon bond can be activated to participate in reactions where the aryl group acts as a nucleophile. This activation is crucial for its participation in cross-coupling reactions and typically requires a stoichiometric activator, such as a fluoride (B91410) source, to generate a hypervalent silicon species that is sufficiently reactive for transmetalation. organic-chemistry.orgwikipedia.org

This compound is a potential, though challenging, substrate for palladium- or nickel-catalyzed cross-coupling reactions. These reactions, such as the Hiyama and Kumada couplings, are powerful methods for forming C-C bonds between sp²-hybridized carbons. wikipedia.orgwikipedia.org

The primary challenge in using aryl(trialkyl)silanes like this compound is the strength and low polarity of the Si-C bond, which makes the transmetalation step in the catalytic cycle kinetically unfavorable. researchgate.netorganic-chemistry.org To overcome this, specific activation methods are required. The Hiyama coupling, for instance, traditionally employs a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to activate the organosilane. organic-chemistry.orgwikipedia.org The fluoride attacks the silicon atom, forming a pentacoordinate silicate (B1173343), which is significantly more nucleophilic and readily transmetalates to the palladium center. core.ac.uk

More recent advancements in Hiyama-type couplings have focused on using more reactive organo(alkoxy)silanes or organosilanols, which can often be coupled without a fluoride activator. organic-chemistry.orgorganic-chemistry.org Therefore, a common strategy involves the initial conversion of the robust this compound to a more reactive (2,6-dimethylphenyl)silanol or related derivative before its use in cross-coupling.

The table below summarizes the general principles of relevant cross-coupling reactions where activated forms of arylsilanes are used.

| Reaction Type | Catalyst | Organometallic Reagent | Electrophile | Key Feature |

| Hiyama Coupling | Palladium | Organosilane (R-SiR'₃) | Aryl/Alkenyl Halide/Triflate | Requires activation, often with fluoride, to form a reactive pentavalent silicate. wikipedia.orgcore.ac.uk |

| Kumada Coupling | Nickel or Palladium | Grignard Reagent (R-MgX) | Aryl/Alkenyl Halide | One of the first cross-coupling methods developed; uses highly reactive Grignard reagents. wikipedia.orgorganic-chemistry.org |

Application in Regioselective Aromatic Functionalization Strategies

The steric bulk of the ortho-methyl groups in this compound heavily influences its reactivity, making it a useful substrate for studying regioselective functionalization. While the trimethylsilyl group itself is not a powerful directing group in electrophilic aromatic substitution, its presence can be exploited.

One of the most powerful techniques for regioselective functionalization is Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.org While the trimethylsilyl group is not a DMG, the principles of steric influence are paramount. Any functionalization attempt on the (2,6-dimethylphenyl) ring system is sterically hindered at the positions adjacent to the methyl groups, making the C-4 (para) position the most likely site for substitution.

Research into the functionalization of complex molecules containing the (2,6-dimethylphenyl)trimethylsilyl moiety has demonstrated this principle. In one study, an unsymmetrically substituted triarylborane containing a (4-bromo-2,6-dimethylphenyl) group and a (4-trimethylsilyl-2,6-dimethylphenyl) group was synthesized. This architecture allows for orthogonal functionalization, where the bromine and the trimethylsilyl group can be selectively converted into other functionalities, showcasing the utility of the trimethylsilyl group as a handle for regioselective modification. nih.gov

Integration into Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govresearchgate.net Organosilicon reagents such as trimethylsilyl cyanide and allyltrimethylsilane (B147118) are frequently used in MCRs like the Strecker and Hosomi-Sakurai reactions, respectively. nih.govnih.gov Additionally, related aromatic structures such as 2,6-dimethylphenyl isocyanide have been successfully employed as components in MCRs. rug.nlrug.nl However, a review of current scientific literature indicates that this compound itself is not a commonly reported component or reagent in established multi-component reaction methodologies.

Development of Novel Organosilicon Compounds and Scaffolds for Research

This compound can serve as a building block for the synthesis of more complex, sterically hindered organosilicon compounds and molecular scaffolds. researchgate.net The robust nature of the aryl-silicon bond, combined with the defined steric profile of the xylyl group, makes it a useful starting point for creating unique ligands or materials.

For example, research has shown the incorporation of this moiety into highly functionalizable triarylboranes. nih.gov In this work, a (4-trimethylsilyl-2,6-dimethylphenyl) group was attached to a central boron atom. The trimethylsilyl group was specifically chosen for its robustness and its potential for subsequent chemical transformations, acting as a placeholder for future functionalization. The study demonstrated that the trimethylsilyl group could be converted to an iodide using iodine monochloride, opening pathways to further cross-coupling reactions. nih.gov This highlights the role of this compound as a precursor to complex, orthogonally functionalizable research compounds.

Utilization in Flow Chemistry and Continuous Processing Research

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch flask, offers numerous advantages in terms of safety, scalability, and reaction control. nsf.govresearchgate.net This technology is particularly well-suited for cryogenic reactions, high-temperature processes, and reactions involving hazardous reagents. asymchem.com While a wide range of chemical transformations have been adapted to flow processes, there is currently no significant body of research documenting the specific use or synthesis of this compound within flow chemistry or continuous processing systems in the reviewed literature.

Information regarding the use of this compound as a precursor for silicon-containing research materials is not available in the public domain.

Extensive searches for scientific literature, patents, and technical data sheets have yielded no specific information on the application of this compound in the synthesis of polymers or other silicon-containing materials. While the searches provided general information on the synthesis of silicones, the reactivity of sterically hindered silanes, and various polymerization techniques, none of the resources mentioned this compound as a monomer or precursor in these processes.

Therefore, it is not possible to provide an article detailing its potential as a precursor for silicon-containing research materials, including research findings and data tables, as no such information appears to be publicly documented.

Computational and Theoretical Investigations of 2,6 Dimethylphenyl Trimethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule, which is fundamental to understanding its properties and behavior. These calculations can elucidate the nature of chemical bonds, the distribution of charge, and the energies of molecular orbitals.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. youtube.commdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like (2,6-Dimethylphenyl)trimethylsilane. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. mdpi.com

DFT studies on aryltrimethylsilanes reveal the electronic influence of the substituents on the aromatic ring and the silicon atom. The trimethylsilyl (B98337) (-Si(CH₃)₃) group is known to be a weak σ-donor and a π-acceptor, engaging in σ-π interactions with the aromatic ring. The two methyl groups at the ortho-positions of the phenyl ring in this compound introduce significant steric bulk and also have an electron-donating inductive effect.

DFT calculations can quantify molecular properties such as dipole moment, polarizability, and electrostatic potential. For this compound, the calculated molecular electrostatic potential (MEP) map would likely show a region of negative potential above the π-system of the aromatic ring and a relatively neutral or slightly positive region around the bulky trimethylsilyl group. The methyl substituents on the ring would further enhance the negative electrostatic potential of the aromatic system. These calculations are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. wikipedia.org

Table 1: Calculated Molecular Properties of an Exemplary Aryl Silane (B1218182) using DFT

| Property | Calculated Value |

| Dipole Moment (Debye) | 0.5 - 1.0 |

| Polarizability (ų) | 20 - 25 |

| Ground State Energy (Hartree) | Varies with basis set |

Note: The values in this table are illustrative for a generic aryl silane and would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. ossila.com

For this compound, the HOMO is expected to be a π-orbital localized on the 2,6-dimethylphenyl ring. The electron-donating nature of the two methyl groups would raise the energy of this HOMO compared to unsubstituted phenyltrimethylsilane, making the molecule a better electron donor. The LUMO is likely to be a π*-antibonding orbital of the aromatic ring. The steric hindrance from the ortho-methyl groups can cause a twisting of the trimethylsilyl group relative to the plane of the phenyl ring, which can, in turn, affect the extent of σ-π conjugation and influence the energies of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies of an Exemplary Aryl Silane

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These are typical energy ranges for aryl silanes. The exact values for this compound would depend on the specific computational method and basis set used.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. By mapping out the potential energy surface, chemists can identify the most likely pathways for a reaction to occur.

Computational studies can provide detailed step-by-step mechanisms for chemical reactions involving organosilicon compounds. For this compound, a key reaction of interest is the cleavage of the silicon-carbon bond. Theoretical calculations can explore the mechanisms of reactions such as protodesilylation, halodesilylation, or reactions with electrophiles.

For instance, in an electrophilic aromatic substitution reaction, computational models can determine whether the attack of an electrophile occurs at the ipso-carbon (the carbon bearing the silyl (B83357) group) or at one of the other positions on the aromatic ring. The steric bulk of the ortho-methyl groups and the trimethylsilyl group would be expected to direct electrophiles away from the substituted positions. The mechanism would likely involve the formation of a Wheland-type intermediate, and the stability of this intermediate at different positions can be calculated to predict the regioselectivity of the reaction.

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the transition state and calculate its energy.

For a reaction involving this compound, such as the cleavage of the C-Si bond, transition state analysis would reveal the geometry of the activated complex. The energy of this transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. The significant steric hindrance in this compound would be expected to lead to higher activation barriers for reactions that involve nucleophilic attack at the silicon atom or electrophilic attack at the ipso-carbon, as the bulky groups would sterically impede the approach of the reagent.

Conformational Analysis and Steric Effects of the 2,6-Dimethylphenyl Group

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical and chemical properties. The 2,6-dimethylphenyl group imposes significant steric constraints that dictate the preferred conformation of this compound.

Conformational analysis of this molecule would focus on the rotation around the C-Si bond. msu.edu Due to the steric clash between the two ortho-methyl groups and the three methyl groups of the trimethylsilyl moiety, free rotation around this bond is highly restricted. Computational methods can be used to generate a potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to rotational barriers.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the interactions between molecules over time. nih.gov For this compound, MD simulations can elucidate the nature and strength of its intermolecular forces, which govern its physical properties and behavior in various environments.

In a typical MD simulation of this compound in a condensed phase (e.g., as a liquid or in solution), the system would be modeled by defining a simulation box containing numerous molecules of the compound. The interactions between these molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. researchgate.net Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or CVFF (Consistent Valence Force Field) are often employed for simulations of organic and organosilicon materials. researchgate.net

The primary intermolecular interactions governing the behavior of this compound would be van der Waals forces, specifically London dispersion forces, arising from the temporary fluctuating dipoles in the electron clouds of the molecules. The bulky trimethylsilyl group and the dimethylphenyl group contribute significantly to these interactions. Additionally, electrostatic interactions, though weaker in this non-polar molecule, would also be present.

A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. For this compound, the RDF would likely show a distinct peak at a distance corresponding to the close packing of the molecules, dictated by the steric hindrance of the methyl groups on both the silicon atom and the aromatic ring.

To quantify the strength of intermolecular interactions, the interaction energy between pairs of molecules can be calculated. This involves summing the van der Waals and electrostatic energy contributions. The table below provides a hypothetical breakdown of the average non-bonded interaction energies for a pair of this compound molecules, as would be determined from an MD simulation.

| Interaction Type | Average Energy (kJ/mol) |

| Van der Waals | -25.5 |

| Electrostatic | -2.1 |

| Total Non-bonded | -27.6 |

This table is illustrative and represents typical values for similar non-polar organic molecules.

Furthermore, MD simulations can be used to study the interaction of this compound with surfaces, such as silica (B1680970). researchgate.net This is particularly relevant for applications where aromatic silanes are used as surface modifiers or adhesion promoters. entegris.com In such simulations, the silane molecules would be placed near a silica surface, and the simulations would reveal how they orient themselves and the strength of their adhesion to the surface. researchgate.net

Application of Machine Learning and AI in Predicting Organosilane Reactivity

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govsupsi.ch For organosilanes like this compound, ML models can be trained to predict a wide range of reactivity parameters, offering a significant speed advantage over traditional computational chemistry methods. youtube.com

A common application of ML in chemistry is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models correlate the chemical structure of a molecule with its biological activity or physical properties. For predicting the reactivity of this compound, a crucial first step is to represent the molecule using a set of numerical descriptors. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT).

Once a set of descriptors is generated for a library of organosilanes with known reactivity data, a machine learning algorithm can be trained to find a mathematical relationship between the descriptors and the reactivity. Common ML algorithms used for this purpose include multiple linear regression, support vector machines, and neural networks. ambujtewari.comnih.gov

For instance, an ML model could be developed to predict the susceptibility of the silicon-carbon bond in this compound to cleavage under specific reaction conditions. The model would be trained on a dataset of various organosilanes, with their respective experimentally determined reaction rates. The model could then predict the reaction rate for this compound based on its unique set of molecular descriptors.

The table below illustrates the types of descriptors that could be used to train an ML model for predicting organosilane reactivity and hypothetical values for this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 128 |

| Geometrical | Molecular Surface Area | 250.6 Ų |

| Quantum Chemical | HOMO Energy | -8.5 eV |

| Quantum Chemical | LUMO Energy | -0.2 eV |

This table is for illustrative purposes to show the types of data used in ML models.

The ultimate goal of using AI in this context is to accelerate the discovery and optimization of chemical reactions. rsc.orgresearchgate.netosti.gov For example, an AI system could suggest optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation involving this compound by learning from vast amounts of reaction data from chemical literature and patents. youtube.comsyntelly.com

Advanced Spectroscopic and Analytical Research Techniques Applied to 2,6 Dimethylphenyl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and mechanistic investigation of organosilicon compounds like (2,6-dimethylphenyl)trimethylsilane. ubc.ca Both one-dimensional and advanced multi-dimensional NMR techniques provide unparalleled insight into the molecular framework and electronic environment of the silicon and its organic substituents.

In instances of complex molecules where one-dimensional spectra may exhibit signal overlap, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. youtube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies scalar-coupled protons. sdsu.eduwikipedia.org For this compound, a COSY spectrum would reveal the coupling between the aromatic protons on the xylyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached heteronucleus, typically ¹³C. sdsu.eduwikipedia.org This is crucial for assigning the resonances of the aromatic ring carbons and the methyl groups to their corresponding protons. science.gov Each proton-carbon pair connected by a single bond will produce a cross-peak, simplifying the assignment of the carbon spectrum. sdsu.eduprinceton.edu

These 2D NMR methods, when used in concert, provide a detailed and robust elucidation of the molecular structure, which is foundational for understanding its chemical behavior. science.govnih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure, dynamics, and conformation of organosilicon compounds in the solid phase. researchgate.net While specific ssNMR studies on this compound are not extensively documented in readily available literature, the techniques are broadly applicable to this class of compounds. ²⁹Si ssNMR, in particular, can provide information on the local environment of the silicon atom, including coordination number and the nature of through-space interactions. For instance, ssNMR has been used to study the geometry of silylium (B1239981) ions and the conformational changes in organosilicon polymers. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukmagritek.com This method is particularly useful for analyzing reaction mixtures without the need for physical separation of the components. magritek.com The diffusion coefficient is related to the size and shape of the molecule, allowing for the differentiation of reactants, products, and intermediates. ufl.edursc.org A DOSY experiment on a reaction mixture involving this compound would produce a 2D plot with chemical shifts on one axis and diffusion coefficients on the other, effectively providing a "chromatogram" where each component of the mixture has its own spectrum. magritek.comnorthwestern.edu

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and restricted rotation. nih.govresearchgate.net In this compound, the presence of the two ortho-methyl groups on the phenyl ring can create steric hindrance, potentially leading to a significant barrier to rotation around the aryl-silicon bond. Variable-temperature NMR studies can be used to determine the energy barrier for this rotation. unibas.it At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the non-equivalent methyl groups or aromatic protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the rotational energy barrier can be calculated. nih.gov Similar studies on related sterically hindered compounds have successfully determined such rotational barriers. unibas.itresearchgate.net

High-Resolution Mass Spectrometry Methodologies for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination of this compound and its reaction products, thereby confirming their elemental composition. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with high-resolution analyzers such as time-of-flight (TOF) or Orbitrap provide accurate mass measurements with errors in the parts-per-million (ppm) range. nih.gov

In the context of reaction monitoring, HRMS can be employed in techniques like Parallel Reaction Monitoring (PRM). nih.govnih.gov PRM allows for the targeted quantification of specific molecules in a complex mixture with high selectivity and sensitivity by isolating a precursor ion and monitoring all of its fragment ions at high resolution. nih.govresearchgate.netresearchgate.net This would be particularly useful for tracking the consumption of this compound and the formation of specific products during a chemical transformation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₁H₁₈Si + H]⁺ | 191.1256 | 191.1254 | -1.0 |

| [C₁₁H₁₈Si + Na]⁺ | 213.1075 | 213.1072 | -1.4 |

This table presents hypothetical data to illustrate the precision of HRMS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. horiba.comspectroscopyonline.com These techniques are complementary and can be used to identify characteristic vibrational modes of this compound and to monitor changes in these functional groups during a reaction. researchgate.netbiointerfaceresearch.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic and methyl groups would appear in the 2800-3100 cm⁻¹ region. The Si-C stretching and Si-CH₃ rocking/deformation modes would be expected in the fingerprint region, typically below 1500 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com The aromatic ring stretching vibrations would give rise to strong signals in the Raman spectrum. The Si-C bond, being relatively non-polar, would also be expected to show a characteristic Raman signal.

By monitoring the appearance or disappearance of specific vibrational bands, one can track the progress of a reaction. For example, if this compound were to undergo a reaction involving the cleavage of the aryl-silicon bond, the disappearance of the characteristic Si-aryl vibrational modes would be a clear indicator of the reaction's progress.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Si-CH₃ | Rocking/Deformation | ~1250, ~840 |

| Si-C (Aryl) | Stretching | ~700-600 |

This table provides expected ranges for the vibrational frequencies based on typical values for these functional groups.

Derivatization Strategies and Functionalization of 2,6 Dimethylphenyl Trimethylsilane

Functionalization of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group, while often used as a protecting group due to its relative stability, can also serve as a reactive handle for further chemical transformations. wikipedia.org The silicon-carbon bond in arylsilanes can be cleaved under specific conditions to introduce other functional groups.

One common transformation is protodesilylation , where the trimethylsilyl group is replaced by a hydrogen atom. This reaction can be achieved under mild conditions, such as using potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), and is generally tolerant of other functional groups. nih.gov

The trimethylsilyl group can also be replaced by other silyl (B83357) groups with different steric and electronic properties. This trans-silylation can be important for fine-tuning the characteristics of the resulting molecule.

Furthermore, the trimethylsilyl group can be converted into a hydroxyl group (a process known as the Tamao-Fleming oxidation ) or other functional groups through oxidative cleavage. This transformation typically involves treatment with a peroxy acid or a combination of a fluoride source and an oxidant.

Table 1: Selected Reactions for Functionalization of the Trimethylsilyl Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Protodesilylation | K₂CO₃/MeOH or TBAF/THF | -H |

| Halodesilylation | I₂, Br₂, or sources of electrophilic halogens | -I, -Br |

| Oxidative Cleavage (Tamao-Fleming) | H₂O₂/F⁻ or peroxy acids | -OH |

Aromatic Ring Functionalization of the 2,6-Dimethylphenyl Group

The 2,6-dimethylphenyl ring of (2,6-Dimethylphenyl)trimethylsilane can also be functionalized, offering another avenue for creating diverse derivatives. The presence of the two methyl groups and the trimethylsilyl group influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. perlego.com The regiochemical outcome is governed by the electronic and steric effects of the existing substituents. perlego.comnih.gov In this compound, the two methyl groups are ortho, para-directing and activating, while the trimethylsilyl group is also ortho, para-directing.

However, due to the significant steric hindrance at the positions ortho to the trimethylsilyl group and between the two methyl groups, electrophilic attack is most likely to occur at the positions para to the methyl groups (the 3 and 5 positions) and the position para to the trimethylsilyl group (the 4-position). The interplay between the activating effects of the methyl groups and the steric bulk of both the silyl group and the electrophile will determine the final product distribution. For many electrophilic aromatic substitution reactions, a mixture of isomers may be obtained. vanderbilt.eduresearchgate.netyoutube.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. semanticscholar.orgbaranlab.org While the trimethylsilyl group itself is not a strong DMG, the presence of other directing groups on the aromatic ring could be used to achieve regioselective lithiation.

Alternatively, a process known as directed remote metalation might be possible, where a directing group influences lithiation at a more distant, but sterically accessible, position. ias.ac.incore.ac.uk After the introduction of a lithium atom onto the aromatic ring, it can be quenched with a wide variety of electrophiles to install a diverse array of functional groups.

In recent years, transition metal-catalyzed C–H functionalization has emerged as a highly efficient and atom-economical method for modifying aromatic compounds. acs.org Catalysts based on palladium, rhodium, iridium, and other transition metals can selectively activate and functionalize C–H bonds. illinois.edu

For this compound, these methods could potentially be used to introduce new functional groups at various positions on the aromatic ring. The regioselectivity of these reactions is often controlled by the directing ability of a functional group on the substrate or by the inherent electronic and steric properties of the aromatic ring. For instance, a directing group could be temporarily installed to guide the metal catalyst to a specific C–H bond, and then subsequently removed.

Synthesis and Research on Novel Silicon-Containing Derivatives

The derivatization of this compound can lead to the synthesis of novel silicon-containing molecules with unique properties. nih.govresearchgate.net For example, the functionalization of the trimethylsilyl group or the aromatic ring can be used to incorporate this bulky silylphenyl moiety into larger molecular architectures, such as polymers or dendrimers.

Research in this area often focuses on creating materials with enhanced thermal stability, specific electronic properties, or tailored reactivity. The steric bulk of the 2,6-dimethylphenyl group can impart significant kinetic stability to reactive silicon species, allowing for the isolation and study of otherwise transient intermediates.

Table 2: Examples of Novel Derivatives from this compound

| Derivative Type | Synthetic Strategy | Potential Application |

| Sila-functionalized polymers | Polymerization of functionalized monomers | High-performance materials |

| Bulky phosphine (B1218219) ligands | Functionalization with phosphorus groups | Catalysis |

| Silylated heterocycles | Cyclization reactions involving functionalized derivatives | Medicinal chemistry, materials science |

Development of this compound as a Derivatization Agent in Analytical Research

In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes. cfsilicones.comphenomenex.comsigmaaldrich.comchromtech.comregistech.com Silylation, the introduction of a silyl group, is a widely used derivatization technique. tcichemicals.comgcms.cz

While common silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for many compounds, there is ongoing research into developing new derivatization agents with improved properties. This compound itself is not a typical derivatizing agent. However, derivatives of it, particularly those that can be readily attached to analytes, could offer advantages.

The bulky (2,6-dimethylphenyl)silyl group, when attached to an analyte, would significantly increase its molecular weight, which could be beneficial for mass spectrometry by shifting the mass-to-charge ratio to a clearer region of the spectrum. The steric hindrance provided by this group could also protect sensitive functional groups from degradation during analysis. The development of reagents that can transfer the (2,6-dimethylphenyl)silyl group to analytes is an area of potential research. nih.govresearchgate.netnih.gov

Role of 2,6 Dimethylphenyl Trimethylsilane in Emerging Research Areas

Contribution to Sustainable Chemical Synthesis Methodologies

In the drive towards greener and more sustainable chemical manufacturing, the focus has increasingly turned to methodologies that minimize waste and enhance atom economy. One of the most promising of these is the direct functionalization of carbon-hydrogen (C-H) bonds. The C-H bonds of the aryl ring in (2,6-Dimethylphenyl)trimethylsilane are potential targets for such activation strategies. While direct research on this specific molecule's role in broad sustainable methodologies is still developing, it serves as a model substrate for developing new catalytic C-H activation reactions. The steric hindrance provided by the two methyl groups can influence the regioselectivity of these reactions, offering a pathway to selectively synthesize complex molecules in fewer steps and with less waste compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Development of Novel Organosilicon Catalysts or Ligands

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. While this compound itself is not a catalyst, it serves as a crucial precursor for the synthesis of new organosilicon ligands. The trimethylsilyl (B98337) group can be chemically modified or cleaved to introduce coordinating atoms that can bind to transition metals. The bulky 2,6-dimethylphenyl group plays a critical role in these potential ligands, as it can create a specific steric environment around a metal center. This steric bulk can influence the catalytic activity, selectivity (such as enantioselectivity in asymmetric catalysis), and stability of the resulting metal complex. Research in this area is focused on designing and synthesizing ligands derived from such arylsilanes to create catalysts for a wide range of organic transformations.

Integration into Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving molecular assemblies, relies on non-covalent interactions to create complex, functional architectures. The aromatic ring of this compound can participate in π-π stacking and hydrophobic interactions, which are fundamental to the formation of supramolecular structures. Although specific host-guest complexes with this compound as the guest are not extensively documented, its structural motifs are relevant to the design of new host molecules and self-assembling systems. The interplay between the nonpolar aromatic part and the more polarizable silicon-containing group could lead to unique packing arrangements and recognition properties in the solid state and in solution, a key area of exploration in crystal engineering and materials science.

Exploration in Photoinduced and Electro-Organic Synthesis Research

Photoinduced and electro-organic synthesis are rapidly growing fields that offer sustainable alternatives to traditional chemical methods by using light or electricity to drive reactions. Arylsilanes, including this compound, are known to participate in photoinduced electron transfer processes. Upon photoexcitation, these molecules can act as electron donors, initiating a cascade of reactions. This property is being explored for the development of novel C-C and C-heteroatom bond-forming reactions under mild conditions.

In electro-organic synthesis, the electrochemical oxidation of arylsilanes can generate reactive intermediates. While specific studies on the electrochemical behavior of this compound are emerging, related compounds like 2,6-dimethylaniline (B139824) have been studied in electro-Fenton processes for degradation, indicating the potential for the dimethylphenyl moiety to be electrochemically active. nih.gov The trimethylsilyl group can also influence the electrochemical properties of the aromatic ring, making this compound a target for developing new electrosynthetic methodologies.

Application in the Synthesis of Specialized Research Probes

The development of molecular probes, such as fluorescent sensors, is crucial for understanding biological processes and for diagnostics. The derivatization of this compound can lead to the creation of novel functional dyes and probes. The core structure can be modified to incorporate fluorophores or moieties that can selectively interact with specific analytes. The trimethylsilyl group can act as a handle for further functionalization or can be used to tune the electronic and photophysical properties of the resulting probe molecule. While direct applications are still in early stages, the foundational chemistry of arylsilanes provides a strong basis for the future design of specialized research probes based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 2,6 Dimethylphenyl Trimethylsilane

Discovery of Unprecedented Reactivity Patterns and Transformations

The steric hindrance imposed by the two methyl groups in the ortho positions of the phenyl ring is expected to significantly influence the reactivity of the C-Si bond and adjacent C-H bonds. Future research should focus on leveraging this feature to uncover novel transformations.

Metal-Catalyzed C-H and C-Si Bond Activation: Exploration of palladium-catalyzed reactions, similar to those used for 2-silylaryl triflates, could lead to the synthesis of novel cyclic organosilicon compounds. oup.com Investigating intramolecular C-H bond activation of the ortho-methyl groups, followed by cyclization, could yield silicon-containing polycyclic aromatic structures.

Novel Coupling and Functionalization Reactions: The development of new protocols for C–Si bond cleavage and functionalization is a promising avenue. Research into base-promoted deboronative silylation of related organoboron compounds has shown potential for creating C-Si bonds under mild conditions, a strategy that could be adapted for transformations involving (2,6-Dimethylphenyl)trimethylsilane. nih.gov

Desilylation-Accompanied Transformations: Studying reactions where the trimethylsilyl (B98337) group acts as a leaving group under specific conditions could lead to new synthetic methodologies. For instance, reactions analogous to the desilylation observed in 3-trimethylsilyl-2-propynamides could be explored, where the bulky aryl group directs the reaction pathway. mdpi.com

A summary of potential reactivity studies is presented in Table 1.

Table 1: Proposed Reactivity and Transformation Studies

| Research Area | Proposed Reaction Type | Potential Outcome |

|---|---|---|

| Metal-Catalyzed Activation | Palladium-catalyzed intramolecular C-H/C-Si activation | Synthesis of novel silicon-containing heterocycles |

| Novel Coupling Reactions | Adaptation of deboronative silylation protocols | Mild and selective C-Si bond functionalization |

Development of Asymmetric Transformations Involving the Compound

The prochiral nature of this compound, with two equivalent ortho-methyl groups, makes it an excellent candidate for asymmetric C-H functionalization. Creating chirality in organosilicon compounds is of significant interest due to their potential applications in pharmaceuticals and materials science.

Future efforts could focus on:

Enantioselective C-H Functionalization: Developing chiral catalysts, such as dirhodium complexes, for the asymmetric insertion of carbenes or nitrenes into the C-H bonds of the methyl groups. snnu.edu.cn Success in this area would provide access to a new class of chiral organosilanes.

Catalytic Asymmetric Synthesis of Derivatives: Exploring reactions that generate axially chiral molecules is another promising direction. Methods developed for the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides could serve as an inspiration for creating atropisomers derived from this compound. nih.govmdpi.com

Organocatalytic Approaches: Investigating organocatalytic methods for asymmetric conjugate additions or other transformations on derivatives of the title compound could yield valuable chiral building blocks. doi.org

Integration with Biocatalytic Systems for C–Si Bond Formation or Transformation

Biocatalysis offers a powerful toolkit for selective and environmentally benign chemical transformations. Applying enzymatic methods to organosilanes is a rapidly emerging field with significant potential.

Enzymatic C-Si Bond Formation: While challenging, the holy grail would be the enzymatic formation of the C-Si bond itself. Engineered enzymes, such as variants of cytochrome c, have been shown to catalyze carbene insertion into Si-H bonds, representing a foundational step towards this goal. nih.govnih.gov Future work could aim to develop biocatalysts that can directly couple an aryl group with a silicon source.

Selective Oxidation: Cytochrome P450 monooxygenases have been successfully engineered to selectively oxidize Si-H bonds to form silanols. nih.gov A key future direction would be to evolve these enzymes to catalyze the hydroxylation of the Si-C bond in this compound, producing (2,6-Dimethylphenyl)silanetriol, or to selectively oxidize the C-H bonds of the methyl groups. This would provide a green synthetic route to valuable organosilanol derivatives. nih.govwikipedia.org

Table 2: Potential Biocatalytic Applications

| Biocatalytic Approach | Target Transformation | Potential Enzyme Class | Desired Product |

|---|---|---|---|

| Selective Oxidation | Si-CH₃ → Si-OH | Engineered Cytochrome P450 | (2,6-Dimethylphenyl)dimethylsilanol |

| C-H Hydroxylation | Ar-CH₃ → Ar-CH₂OH | Engineered Cytochrome P450 | (2-Hydroxymethyl-6-methylphenyl)trimethylsilane |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can guide synthetic efforts and provide deep mechanistic insights.

Future research should involve:

Mechanistic Studies: Using DFT to model the transition states and reaction pathways for the novel transformations proposed in section 9.1. This can help in optimizing reaction conditions and predicting the feasibility of unprecedented reactions. researchgate.net

Catalyst Design: Computationally screening potential catalysts for asymmetric transformations. Modeling the interaction between the substrate and chiral catalysts can help rationalize enantioselectivity and guide the design of more effective catalysts.

Predicting Electronic Properties: Calculating properties such as bond dissociation energies, charge distributions, and molecular orbitals to understand how the sterically bulky 2,6-dimethylphenyl group influences the electronic nature of the silicon center. sciencejournal.rechemrxiv.org This knowledge is crucial for predicting reactivity and designing applications in materials science.

Exploration of its Role in Next-Generation Materials Science Research at the Molecular Level

The rigidity and defined geometry of the 2,6-dimethylphenyl group, combined with the functionality of the trimethylsilyl moiety, make this compound an attractive building block for advanced materials.

Organosilicon Polymers: Investigating the incorporation of this compound or its derivatives as monomers in polymerization reactions. The steric bulk could lead to polymers with high thermal stability, specific solubility characteristics, or unique morphologies, such as inherently fibrous organosilicon polymers. dtic.mil

Molecular Precursors for Silica (B1680970) Hybrids: Using derivatives of the compound, such as (2,6-Dimethylphenyl)trialkoxysilane, as precursors in sol-gel processes. mdpi.com This could lead to the formation of hybrid organic-inorganic materials where the bulky organic group modifies the properties of the silica network, creating materials with tailored porosity or surface properties.

Single-Molecule Magnets (SMMs): The use of bulky silyl (B83357) and aryl groups in ligands for dysprosium-based SMMs has been shown to influence magnetic properties. acs.orgacs.org Derivatives of this compound could be explored as ligands to fine-tune the coordination environment around metal centers, potentially leading to SMMs with improved performance.

Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Research

The most rapid and impactful advances in understanding and utilizing this compound will come from a synergistic approach that integrates multiple research disciplines. The future of research on this compound should not be siloed but should rather involve a continuous feedback loop between different areas of investigation.

An ideal research workflow would involve:

Computational Prediction: Using DFT and other modeling techniques to predict novel reactivity or design a catalyst for a specific asymmetric transformation.

Synthetic Execution: Synthesizing the proposed catalysts and attempting the predicted reactions in the laboratory.

Mechanistic Investigation: Employing kinetic studies, intermediate trapping, and spectroscopic analysis to elucidate the actual reaction mechanism.

Refinement and Optimization: Feeding the experimental results back into the computational models to refine them, leading to improved predictions and the design of second-generation systems.

By combining computational foresight with synthetic exploration and detailed mechanistic analysis, the scientific community can efficiently navigate the vast landscape of possibilities offered by this compound and accelerate the discovery of its unique properties and applications.

Q & A

Q. What are the optimal synthetic routes for (2,6-Dimethylphenyl)trimethylsilane, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis of aryltrimethylsilanes typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the reaction of 2,6-dimethylphenyllithium with trimethylsilyl chloride (Me₃SiCl) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Key parameters include:

- Stoichiometry : A 1:1 molar ratio of aryl lithium to Me₃SiCl minimizes side products.

- Temperature Control : Maintaining sub-zero temperatures prevents decomposition of the aryl lithium intermediate.

- Purification : Column chromatography (hexane/ethyl acetate) or distillation under reduced pressure isolates the product.

Yield optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction times (typically 4–6 hours) .

Q. How can the structural integrity and purity of this compound be characterized?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methyl groups on the aromatic ring (δ 2.2–2.4 ppm, singlet) and trimethylsilyl group (δ 0.1–0.3 ppm, singlet).

- ¹³C NMR : Signals for aromatic carbons (δ 120–140 ppm) and Si-bound methyl carbons (δ -3 to 0 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 194 (C₁₁H₁₈Si⁺) confirms molecular weight.

- X-ray Crystallography : Resolves steric effects of the 2,6-dimethyl groups on the silane’s geometry .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Methodological Answer :

- Thermal Stability : Decomposes above 200°C, releasing methyl radicals and siloxane byproducts. Store at 2–8°C in inert atmospheres (Ar/N₂).

- Moisture Sensitivity : Hydrolyzes slowly in humid environments to form silanols. Use anhydrous solvents and Schlenk-line techniques for handling .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence the reactivity of trimethylsilane in cross-coupling reactions?

Methodological Answer : The 2,6-dimethyl substituents create steric hindrance, which:

- Reduces Nucleophilicity : Slows transmetalation in Suzuki-Miyaura couplings.

- Enhances Stability : Bulky groups stabilize intermediates in Stille couplings by preventing β-hydride elimination.

Electronic effects (electron-donating methyl groups) increase electron density on the aromatic ring, altering regioselectivity in electrophilic substitutions. Computational studies (DFT) can model these effects .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer : Discrepancies in NMR shifts may arise from:

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆.

- Impurity Interference : Use high-resolution MS to detect trace contaminants (e.g., residual silanol).

- Dynamic Processes : Variable-temperature NMR identifies conformational exchange in solution. Cross-validate with independent techniques like IR spectroscopy (Si-C stretch at ~1250 cm⁻¹) .

Q. What computational methods are suitable for predicting the catalytic behavior of this compound in silicon-mediated reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Models transition states in hydrosilylation reactions (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- NBO Analysis : Quantifies hyperconjugative interactions between Si and aromatic π-systems.

Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can the compound’s compatibility with air-sensitive reagents be assessed in multicomponent reactions?

Methodological Answer :

- Glovebox Techniques : Conduct reactions under inert atmospheres to exclude O₂/H₂O.

- In Situ Monitoring : Use Raman spectroscopy to detect silanol formation.

- Control Experiments : Compare yields with/without molecular sieves (3Å) to quantify moisture sensitivity.

Refer to safety protocols for handling pyrophoric reagents (e.g., Grignard reagents) .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive Si centers.

- Catalytic Systems : Employ Pd₂(dba)₃/XPhos for selective C–Si bond activation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SNAr reactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s acute toxicity in biological assays?

Methodological Answer :

Q. What experimental designs resolve discrepancies in catalytic efficiency across different studies?

Methodological Answer :

- Benchmarking : Compare turnover numbers (TON) under identical conditions (temp, solvent, catalyst loading).

- Isolation of Intermediates : Identify whether silane decomposition (e.g., to SiO₂) affects catalysis.

- Collaborative Studies : Reproduce results in independent labs to isolate operator/equipment bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.